3-Isopropylamino-6-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropylamino-6-nitropyridine is a chemical compound that belongs to the class of nitropyridines. These compounds are characterized by the presence of a nitro group (-NO2) attached to a pyridine ring. The isopropylamino group (-NHCH(CH3)2) is attached to the pyridine ring, making this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylamino-6-nitropyridine typically involves the nitration of pyridine derivatives followed by the introduction of the isopropylamino group. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The isopropylamino group can be introduced through a substitution reaction using isopropylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Isopropylamino-6-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The isopropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of 5-isopropylamino-2-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Isopropylamino-6-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Isopropylamino-6-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isopropylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitropyridine: Similar structure but with an amino group instead of an isopropylamino group.
3-Nitropyridine: Lacks the isopropylamino group and has the nitro group in a different position.
4-Nitropyridine: Similar to 3-nitropyridine but with the nitro group in the para position.
Uniqueness
3-Isopropylamino-6-nitropyridine is unique due to the presence of both the isopropylamino and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-nitro-N-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C8H11N3O2/c1-6(2)10-7-3-4-8(9-5-7)11(12)13/h3-6,10H,1-2H3 |
InChI Key |
PBFUWIIZPBEJMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CN=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.